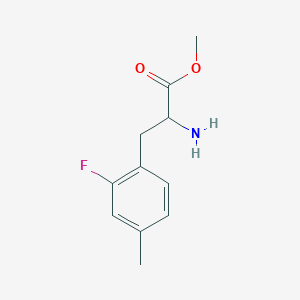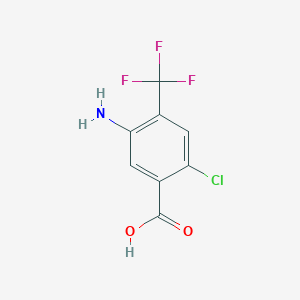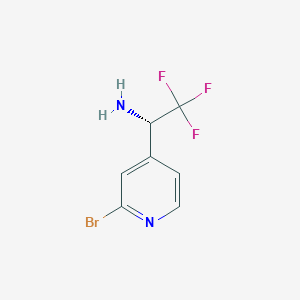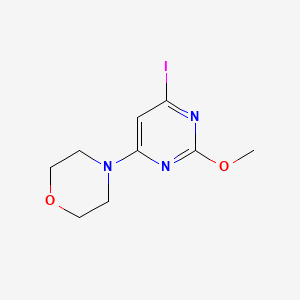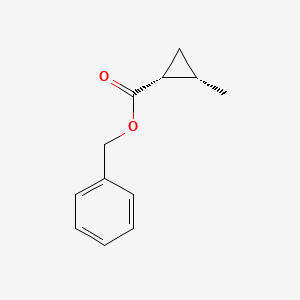![molecular formula C10H8F4N2O B13043944 (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile: is a complex organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor undergoes substitution with an amino group. The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as purification through crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, potentially altering the compound’s biological activity.
Substitution: The fluoro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
Biology: In biological research, it may be used to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity, while the nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and synthetic intermediate.
4-Fluoro-3-(trifluoromethyl)aniline: Another compound with a fluoro-substituted phenyl ring, used in various chemical syntheses.
Uniqueness: (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8F4N2O |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m0/s1 |
InChI Key |
HVMXEECLIKVRKE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


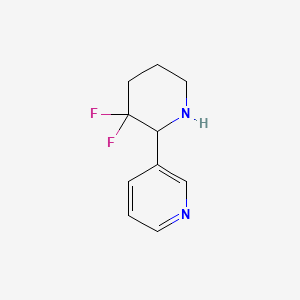
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)

